REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9](Br)=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2.[C:13]([Cu])#[N:14].[OH-].[NH4+]>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([C:13]#[N:14])=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2C=CNC2=C(C=C1)Br
|
Name
|
5
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
CuCN
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To an oven dried 500 ml round bottom flask at rt
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to ˜50 ml
|
Type
|
ADDITION
|
Details
|
diluted with CHCl3 (250 ml)
|
Type
|
WASH
|
Details
|
The organic mixture was washed with H2O (250 ml)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer back extracted with CHCl3 (2×200 ml)
|
Type
|
FILTRATION
|
Details
|
The combined organic extracts were filtered through a filter paper
|
Type
|
CUSTOM
|
Details
|
to remove some solids
|
Type
|
WASH
|
Details
|
washed again with H2O (100 ml) and brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
After evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography (10% EtOAc/Hexane (250 ml)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C=CNC2=C(C=C1)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |